2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of cyanoacetohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solution with the addition of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-pyridyl)acetamide: Similar in structure but with a pyridyl group instead of a methoxyphenyl group.
2-Cyano-2-(methoxyimino)acetic Acid: A cyano-oxime derivative used as a fungicide.
Uniqueness
2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group provides additional stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(hydroxyiminomethyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIUZAILUDCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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